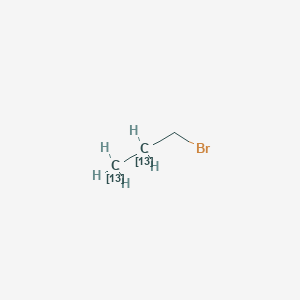
L-Valine-2-13C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valine-2-13C is a stable isotope-labeled form of L-valine, one of the 20 proteinogenic amino acids. It plays a crucial role in protein synthesis and is essential for human health. This compound contains a carbon-13 isotope at the second carbon position (C-2) of the valine side chain.
Preparation Methods
Synthetic Routes::
Chemical Synthesis: L-Valine-2-13C can be synthesized through chemical reactions. One common method involves the alkylation of L-valine with a carbon-13-labeled alkyl halide.
Microbial Fermentation: Isotopically labeled valine can also be produced using microbial fermentation. Bacteria or yeast are cultured in a medium containing ^13C-labeled precursors, leading to the incorporation of the labeled carbon into valine.
Industrial Production:: this compound is produced on a larger scale for research and industrial applications. The exact industrial methods may vary depending on the manufacturer.
Chemical Reactions Analysis
Reactions:: L-Valine-2-13C participates in various chemical reactions, including:
Oxidation: Valine can undergo oxidative reactions, leading to the formation of valine-derived metabolites.
Reduction: Reduction of the carboxylic acid group can yield valine derivatives.
Substitution: Valine can be substituted at the amino group or the side chain.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various alkylating agents or nucleophilic substitution reagents.
Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield valine-derived acids, while reduction can lead to valine alcohols or amines.
Scientific Research Applications
L-Valine-2-13C finds applications in:
Metabolic Studies: Researchers use it to study valine metabolism, protein turnover, and metabolic pathways.
Protein Labeling: this compound is incorporated into proteins during biosynthesis, allowing tracking and quantification.
NMR Spectroscopy: The labeled valine serves as an NMR probe for structural studies.
Mechanism of Action
The mechanism of action involves valine’s incorporation into proteins. It contributes to protein folding, stability, and function. Valine also participates in energy production and neurotransmitter synthesis.
Comparison with Similar Compounds
L-Valine-2-13C is unique due to its isotopic labeling. Similar compounds include L-valine (non-labeled) and other stable isotope-labeled amino acids.
Properties
Molecular Formula |
C5H11NO2 |
|---|---|
Molecular Weight |
118.14 g/mol |
IUPAC Name |
(2S)-2-amino-3-methyl(213C)butanoic acid |
InChI |
InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i4+1 |
InChI Key |
KZSNJWFQEVHDMF-IXBOUXNVSA-N |
Isomeric SMILES |
CC(C)[13C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-iodophenyl)propanoic acid](/img/structure/B12059933.png)
